molecular formula C40H47FN3O8Na B601601 Atorvastatin Impurity F CAS No. 1371615-56-3

Atorvastatin Impurity F

货号: B601601
CAS 编号: 1371615-56-3
分子量: 739.82
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atorvastatin Impurity F is a byproduct formed during the synthesis and degradation of atorvastatin, a widely prescribed statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Impurities in pharmaceutical compounds are critical to identify and quantify, as they can affect the safety and efficacy of the drug. This compound is one of the specified impurities in the European Pharmacopoeia monograph for atorvastatin .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Impurity F involves several steps, including the formation of intermediates and the final impurity. One common method involves the Paal-Knorr pyrrole synthesis, followed by coordination of the phenol to a ruthenium complex . The reaction conditions typically include the use of toluene as a solvent and reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound is often a result of the synthesis and degradation processes of atorvastatin. The impurity can be isolated and identified using high-performance liquid chromatography (HPLC) and mass spectrometry techniques .

化学反应分析

Types of Reactions: Atorvastatin Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different degradation products and impurities .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include atorvastatin lactone, desfluoro analogs, and various epimers .

科学研究应用

Chemical Properties and Identification

Atorvastatin Impurity F is characterized as a white to off-white crystalline solid with a melting point of approximately 142°C. It is recognized as a process-related impurity in atorvastatin synthesis and has been identified as a precursor to other specified impurities in atorvastatin formulations .

High-Performance Liquid Chromatography (HPLC)

A new rapid HPLC method has been developed to determine atorvastatin and its impurities, including this compound. This method offers significant advantages over traditional techniques by providing faster analysis times and improved specificity.

Key Features of the HPLC Method:

  • Retention Times : The retention time for atorvastatin using the new method is approximately 7.5 minutes, compared to about 33 minutes using the European Pharmacopoeia method.
  • Relative Retention Times (RRTs) :

This method has been validated for specificity, linearity, accuracy, precision, recovery, limit of detection, and robustness according to ICH guidelines .

Stability-Indicating Methods

Stability studies are essential for understanding the degradation pathways of atorvastatin and its impurities under various stress conditions such as temperature, humidity, and light exposure. The stability-indicating method developed allows for the evaluation of this compound under these conditions.

Findings from Forced Degradation Studies:

  • Degradation Profiles : Atorvastatin is highly susceptible to degradation under acidic, alkaline, thermal, and oxidative conditions, with significant increases in impurities observed during these stress tests.
  • Impurities Identified : The studies revealed that while some impurities remained stable (e.g., Atorvastatin Impurity A), others like Atorvastatin Impurity H increased significantly under specific conditions .

Quality Control

The identification and quantification of this compound are critical in ensuring the quality of atorvastatin formulations. Regulatory agencies require strict adherence to impurity limits to guarantee patient safety.

Clinical Safety Profile

Research indicates that atorvastatin generally has a favorable safety profile; however, the presence of impurities like this compound can influence adverse reactions in patients. Monitoring these impurities helps mitigate risks associated with statin therapies .

Case Studies

  • Stability Studies : A case study demonstrated that formulations containing atorvastatin exhibited varying levels of this compound when subjected to different environmental stressors, emphasizing the need for robust analytical methods to monitor these changes.
  • Pharmacological Impact : Investigations into the pharmacological effects of atorvastatin suggest that impurities may alter the efficacy of the drug, necessitating thorough characterization during drug development .

相似化合物的比较

  • Atorvastatin Impurity A
  • Atorvastatin Impurity B
  • Atorvastatin Impurity C
  • Atorvastatin Impurity D
  • Atorvastatin Impurity G
  • Atorvastatin Impurity H

Comparison: Atorvastatin Impurity F is unique in its chemical structure and formation pathway compared to other impurities. While other impurities may form through different degradation processes or synthetic routes, Impurity F is specifically formed through the Paal-Knorr pyrrole synthesis and subsequent reactions . This uniqueness makes it an important compound to study in the context of atorvastatin’s stability and safety.

生物活性

Atorvastatin Impurity F is a significant impurity associated with atorvastatin, a widely prescribed statin for managing hyperlipidemia and reducing cardiovascular risk. Understanding the biological activity of this impurity is crucial for evaluating the safety and efficacy of atorvastatin formulations. This article delves into the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Characteristics

This compound is characterized by a molecular formula of C35_{35}H38_{38}N2_2O5_5Na and a molecular weight of approximately 739.82 g/mol. It is classified as a sodium salt of an amide impurity and plays a role in the synthesis and quality control of atorvastatin products.

The primary biological activity of this compound is its inhibition of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) , which is pivotal in cholesterol biosynthesis. By mimicking the natural substrate HMG-CoA, it prevents its conversion to mevalonate, thereby reducing cholesterol synthesis in the liver .

Additionally, this compound has been shown to influence inflammatory pathways by inhibiting the NLRP3 inflammasome and disrupting caspase-1 activity in human monocyte cell lines. This suggests potential anti-inflammatory properties that may impact cardiovascular health.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity comparable to atorvastatin itself. For instance, studies indicate that both atorvastatin and its impurities can inhibit the proliferation and invasion of smooth muscle cells (SV-SMC) with IC50 values around 0.39 μM to 2.39 μM .

Table 1: Comparison of IC50 Values for Atorvastatin and Its Impurities

CompoundIC50 (μM)
Atorvastatin0.39
This compound2.39
Other impurities (varied)Varies

Stability Studies

Stability-indicating methods have been developed to evaluate the impurity profile of atorvastatin formulations, including this compound. These methods assess how various stress conditions (e.g., thermal degradation, acid hydrolysis) affect impurity levels over time .

Table 2: Stability Results Under Stress Conditions

ConditionObserved Impurities
Thermal DegradationIncrease in impurities H & D
Acid HydrolysisFormation of unknown impurities
Oxidative DegradationIncrease in multiple impurities

Case Studies

A notable case study involved the application of a validated RP-HPLC method to analyze atorvastatin formulations containing various impurities, including this compound. The study confirmed that this method effectively differentiates between atorvastatin and its impurities, ensuring quality control in pharmaceutical applications .

Example Case Study: HPLC Method Validation

  • Objective : To validate an HPLC method for accurate analysis of atorvastatin and its impurities.
  • Findings : The method displayed high precision and stability, crucial for pharmaceutical quality control.
  • Outcome : Enhanced understanding of degradation pathways and impurity behavior under various conditions.

属性

CAS 编号

1371615-56-3

分子式

C40H47FN3O8Na

分子量

739.82

纯度

> 95%

数量

Milligrams-Grams

同义词

(Amide Impurity) Sodium Salt

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。